2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride
Description
Properties
IUPAC Name |
2-fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF4O/c1-4-2-5(9(12,13)14)3-6(7(4)11)8(10)15/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFGPEAMLPPELC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride typically involves the reaction of 2-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions at around 80°C for several hours. The resulting product is then purified by distillation under reduced pressure .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous distillation units to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to the corresponding alcohol or amine derivatives under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions include substituted benzoyl derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
Key Intermediate in Drug Synthesis
The compound serves as a crucial intermediate in the synthesis of several pharmaceutical agents, particularly those targeting specific diseases. Its unique fluorinated structure enhances the biological activity of drug candidates, making it valuable in the development of therapeutics.
Case Study: FDA-Approved Drugs
A review of FDA-approved drugs containing trifluoromethyl groups highlights the importance of fluorinated compounds in medicinal chemistry. For instance, Ubrogepant and Alpelisib are notable examples where trifluoromethyl-containing intermediates play a pivotal role in their synthesis .
| Drug Name | Active Ingredient | Application Area | Synthesis Involvement |
|---|---|---|---|
| Ubrogepant | Trifluoromethyl | Migraine treatment | Intermediate synthesis |
| Alpelisib | Trifluoromethyl | Cancer treatment | Key synthetic step |
Agricultural Chemicals
Formulation of Agrochemicals
The compound is utilized in the formulation of agrochemicals such as herbicides and fungicides. Its ability to improve the efficacy and selectivity of these products results in better crop yields.
Case Study: Herbicide Development
Research indicates that incorporating fluorinated compounds into herbicides can enhance their effectiveness against specific weeds while minimizing environmental impact. This application is crucial for sustainable agricultural practices.
Material Science
Development of Advanced Materials
In material science, 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride is employed in creating advanced materials, including polymers and coatings. The chemical stability and resistance to environmental factors provided by this compound contribute to the durability and performance of these materials.
Case Study: Coating Formulations
Fluorinated compounds are known for their water and oil repellency. Research has shown that coatings formulated with fluorinated benzoyl chlorides exhibit superior resistance to stains and degradation compared to non-fluorinated counterparts.
Synthesis of Fluorinated Compounds
Reagent in Chemical Synthesis
This compound acts as a reagent in the synthesis of other fluorinated compounds, which are valuable across various applications, including electronics and specialty chemicals.
Case Study: Electronic Materials
Fluorinated materials are increasingly used in electronic applications due to their unique properties, such as high thermal stability and low dielectric constants. Research has demonstrated that intermediates derived from this compound can be pivotal in developing next-generation electronic components.
Analytical Chemistry
Use in Analytical Methods
In analytical chemistry, this compound is utilized for detecting and quantifying other compounds, providing reliable data for various studies.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the fluorine and trifluoromethyl groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Fluoro-5-(trifluoromethyl)benzoyl chloride
- CAS No.: 207981-46-2
- Molecular Formula : C₈H₃ClF₄O
- Molecular Weight : 226.56 g/mol
- Synonyms: α,α,α,6-Tetrafluoro-m-toluoyl chloride; 2-Fluoro-5-(trifluoromethyl)benzoylchloride
Structural Features :
- A benzoyl chloride derivative with a fluorine atom at the ortho-position (C2) and a trifluoromethyl (-CF₃) group at the para-position (C5). This substitution pattern introduces strong electron-withdrawing effects, enhancing reactivity in acylations .
Substituent Effects on Reactivity and Stability
Table 1: Substituent Comparison of Benzoyl Chlorides
Key Observations :
- Electron-withdrawing groups (-F, -Cl, -CF₃) increase electrophilicity of the carbonyl carbon, enhancing acylation efficiency.
- Fluorine’s small atomic radius minimizes steric hindrance compared to bulkier halogens (Cl, Br), allowing faster reaction kinetics .
Physical Properties and Handling
Table 2: Physical Properties of Selected Benzoyl Chlorides
Biological Activity
2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride, a compound with the CAS number 2387070-56-4, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a benzoyl group substituted with both fluorine and trifluoromethyl groups. These substitutions enhance the compound's lipophilicity and reactivity, making it a useful intermediate in various chemical reactions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can influence the compound's binding affinity to enzymes and receptors. This interaction may lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, impacting cellular processes.
- Receptor Modulation: It can interact with specific receptors, altering their activity and influencing physiological responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties. Its structural features allow it to disrupt microbial cell membranes or inhibit essential metabolic functions.
- Anticancer Potential: The compound has been investigated for its potential anticancer effects. Trifluoromethyl-containing compounds are known to enhance the potency of certain anticancer agents by improving their pharmacokinetic profiles.
- Toxicological Profile: While promising in certain applications, the compound also presents toxicity concerns. Exposure can lead to respiratory issues and skin irritation, emphasizing the need for careful handling in laboratory settings .
Case Studies
Several studies have explored the biological activity of related compounds or derivatives containing similar functional groups:
- Study on Trifluoromethyl Compounds: A review highlighted that compounds containing trifluoromethyl groups often demonstrate enhanced biological activity compared to their non-fluorinated counterparts. For instance, a study found that introducing trifluoromethyl groups significantly increased the potency of inhibitors targeting serotonin uptake .
- Pharmaceutical Applications: Research into FDA-approved drugs containing trifluoromethyl groups has shown that these modifications can lead to improved therapeutic profiles, including increased efficacy and reduced side effects .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride?
- Methodology : The compound can be synthesized via chlorination of the corresponding benzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride. For example, 3-fluoro-5-iodo-4-methylbenzoyl chloride was synthesized by treating the benzoic acid precursor with SOCl₂ under reflux in anhydrous conditions . The trifluoromethyl group’s electron-withdrawing nature may necessitate extended reaction times or higher temperatures to achieve full conversion.
Q. How should this compound be stored to maintain stability?
- Handling Protocol : Due to its moisture-sensitive acyl chloride group, it must be stored under inert gas (e.g., argon) in airtight containers at 2–8°C. Desiccants like silica gel are recommended to prevent hydrolysis. Moisture exposure can lead to decomposition into benzoic acid derivatives .
Q. Which analytical techniques are critical for characterizing this compound?
- Characterization Workflow :
- NMR Spectroscopy : ¹⁹F NMR is essential for resolving trifluoromethyl (-CF₃) and fluorine substituents.
- IR Spectroscopy : Confirm the carbonyl stretch (C=O) at ~1770–1810 cm⁻¹ and acyl chloride C-Cl absorption near 550–600 cm⁻¹.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M]⁺ and isotopic patterns from chlorine/fluorine .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence its reactivity in nucleophilic acyl substitution?
- Mechanistic Insight : The 3-methyl group introduces steric hindrance, potentially slowing reactions with bulky nucleophiles. The 5-trifluoromethyl and 2-fluoro groups enhance electrophilicity at the carbonyl carbon via electron withdrawal, accelerating reactions with amines or alcohols. Computational studies (DFT) can model charge distribution to predict regioselectivity .
Q. What strategies resolve contradictions in reaction yields when using different solvents or catalysts?
- Case Study : In a synthesis of a related benzoyl chloride, polar aprotic solvents (e.g., DMF) improved yields in amidation reactions by stabilizing transition states, while non-polar solvents led to incomplete conversion. Catalysts like DMAP may mitigate steric effects during coupling .
Q. How can derivatives of this compound be designed for pharmaceutical applications?
- Derivatization Approach :
- Amide Formation : React with primary/secondary amines to generate bioactive intermediates (e.g., protease inhibitors).
- Esterification : Convert to esters for prodrug development.
Structural analogs (e.g., 2-fluoro-5-(trifluoromethyl)benzylamine hydrochloride) have shown activity in kinase inhibition studies, suggesting potential in oncology .
Q. What computational tools are used to predict its stability under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
